7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethoxyaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired chromen-4-one derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 7-((2,4-dimethoxyphenyl)amino)-3-(3-methoxyphenyl)-2-methyl-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one may exhibit unique biological activities and chemical properties due to the specific arrangement of its functional groups. This uniqueness can be leveraged in the design of new drugs and materials with tailored properties.
Properties
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-24(18-7-5-6-8-21(18)29-3)25(27)19-11-9-16(13-22(19)31-15)26-20-12-10-17(28-2)14-23(20)30-4/h5-14,26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSDFTUWUOBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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